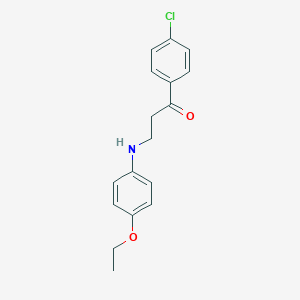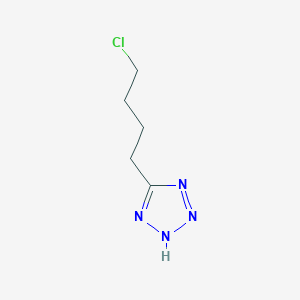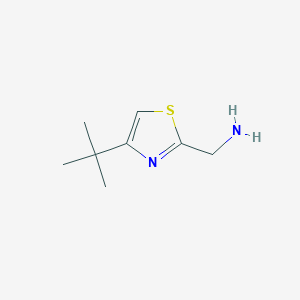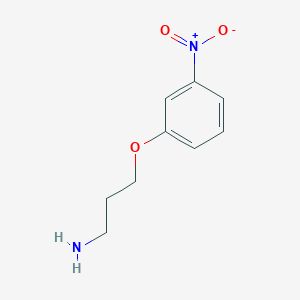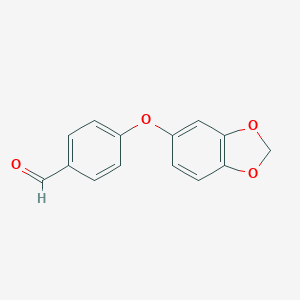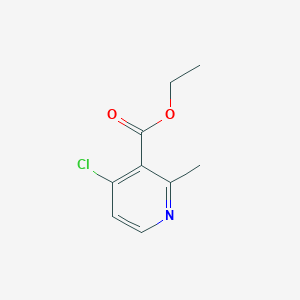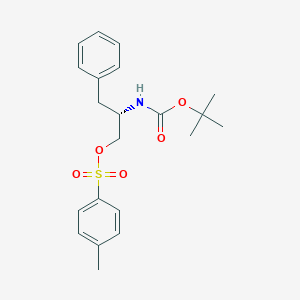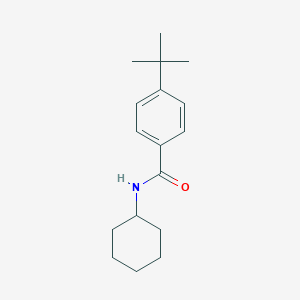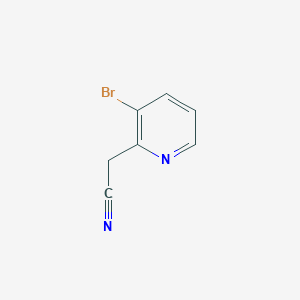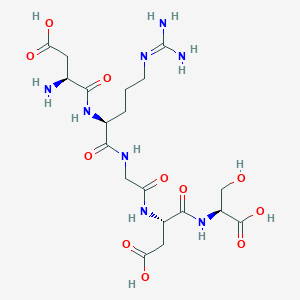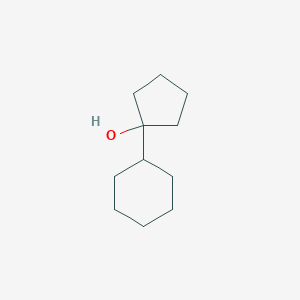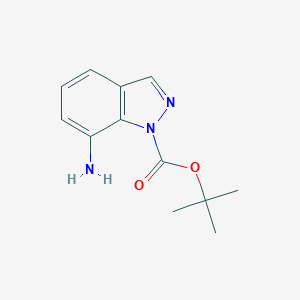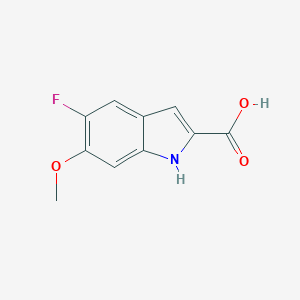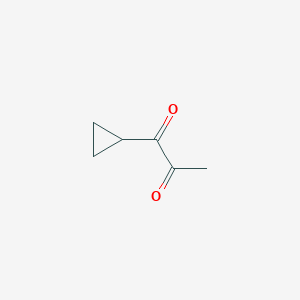
1-Cyclopropylpropane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpropane-1,2-dione, also known as 1,2-Cyclopropandione, is a cyclic ketone with the molecular formula C5H6O2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylpropane-1,2-dione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-Cyclopropylpropane-1,2-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its versatility. It can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. Another advantage is its unique chemical properties, which make it a useful building block for the synthesis of more complex organic compounds.
One limitation of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its toxicity. It is a highly reactive compound that can be dangerous if not handled properly. Another limitation is its cost, as it is a relatively expensive compound.
Orientations Futures
There are many future directions for the use of 1-Cyclopropylpropane-1,2-dione in scientific research. One direction is the development of new synthetic methods for the preparation of 1-Cyclopropylpropane-1,2-dione and related compounds. Another direction is the exploration of its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpropane-1,2-dione and its biochemical and physiological effects.
Méthodes De Synthèse
1-Cyclopropylpropane-1,2-dione can be synthesized through a variety of methods. One common method involves the oxidation of cyclopropylcarbinol using a suitable oxidizing agent such as chromic acid or potassium permanganate. Another method involves the reaction of cyclopropylmethyl lithium with carbon dioxide. The synthesis of 1-Cyclopropylpropane-1,2-dione is an important step in the preparation of a variety of organic compounds.
Applications De Recherche Scientifique
1-Cyclopropylpropane-1,2-dione is widely used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. It is also used as a building block for the synthesis of more complex organic compounds.
Propriétés
Numéro CAS |
15940-89-3 |
|---|---|
Nom du produit |
1-Cyclopropylpropane-1,2-dione |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
1-cyclopropylpropane-1,2-dione |
InChI |
InChI=1S/C6H8O2/c1-4(7)6(8)5-2-3-5/h5H,2-3H2,1H3 |
Clé InChI |
LYGCEXZUGZMYCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1CC1 |
SMILES canonique |
CC(=O)C(=O)C1CC1 |
Autres numéros CAS |
15940-89-3 |
Synonymes |
1-Cyclopropylpropane-1,2-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
